Methyl 3-(benzylthio)propionate
Overview
Description
Methyl 3-(benzylthio)propionate: is an organic compound with the molecular formula C11H14O2S It is a thioester derivative, characterized by the presence of a benzylthio group attached to a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method for synthesizing methyl 3-(benzylthio)propionate involves the thioesterification of 3-mercaptopropionic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Esterification: Another method involves the esterification of 3-(benzylthio)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually performed under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(benzylthio)propionate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted thioesters
Scientific Research Applications
Chemistry: Methyl 3-(benzylthio)propionate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thioesters. It serves as a model substrate for investigating the mechanisms of thioesterases and other related enzymes.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 3-(benzylthio)propionate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for thioesterases, leading to the formation of products such as thiols and carboxylic acids. The benzylthio group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Methyl 3-(methylthio)propionate: This compound has a similar structure but with a methyl group instead of a benzyl group attached to the sulfur atom.
Ethyl 3-(benzylthio)propionate: Similar to methyl 3-(benzylthio)propionate, but with an ethyl ester instead of a methyl ester.
Methyl 3-(benzylthio)butyrate: This compound has an additional carbon in the propionate chain, making it a butyrate ester.
Uniqueness: this compound is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. The benzyl group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the propionate ester moiety provides stability and reactivity, making it suitable for use in diverse research and industrial applications.
Properties
IUPAC Name |
methyl 3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBVHFYLRIKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277416 | |
Record name | Methyl 3-(benzylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-36-2 | |
Record name | Methyl 3-(benzylthio)propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(benzylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-(BENZYLTHIO)PROPIONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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